Cas no 21043-43-6 (1-Cyclooctylpiperazine)

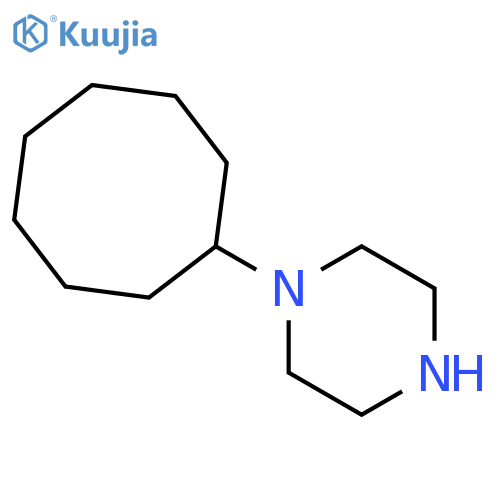

1-Cyclooctylpiperazine structure

商品名:1-Cyclooctylpiperazine

1-Cyclooctylpiperazine 化学的及び物理的性質

名前と識別子

-

- Piperazine,1-cyclooctyl-

- 1-CYCLOOCTYLPIPERAZINE

- 1-Cyclooctyl-piperazin

- 1-cyclooctyl-piperazine

- cyclooctylpiperazine

- Piperazine,1-cyclooctyl

- FT-0638076

- F14620

- A815093

- PS-5841

- (1-Cyclooctyl)piperazine

- 21043-43-6

- CS-0449520

- AKOS009157933

- 1-(cyclooctyl)piperazine

- Piperazine, 1-cyclooctyl-

- MFCD01320900

- WAA04343

- DTXSID20371002

- SCHEMBL1267270

- 1-Cyclooctylpiperazine

-

- MDL: MFCD01320900

- インチ: InChI=1S/C12H24N2/c1-2-4-6-12(7-5-3-1)14-10-8-13-9-11-14/h12-13H,1-11H2

- InChIKey: PXPPUXBOQHHYEJ-UHFFFAOYSA-N

- ほほえんだ: C1CCCC(CCC1)N2CCNCC2

計算された属性

- せいみつぶんしりょう: 196.19400

- どういたいしつりょう: 196.193948774g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 15.3Ų

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: {「from」:「zh」、「to」:「en」、「trans _ result」:[{「src」:「>>>>>>」、「dst」:「未確定」{、{「src=」:「2.>>>>>0>5 bc 6>uf08 g/mL、25/4>u2103>uf09」、「gst」:「2。密度(g/ml、25 /4 u 2103)”

- ふってん: 75 °C

- PSA: 15.27000

- LogP: 2.27120

1-Cyclooctylpiperazine セキュリティ情報

- 危害声明: Irritant

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- リスク用語:R36/37/38

1-Cyclooctylpiperazine 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-Cyclooctylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | PS-5841-1MG |

1-(Cyclooctyl)piperazine |

21043-43-6 | >97% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | PS-5841-10MG |

1-(Cyclooctyl)piperazine |

21043-43-6 | >97% | 10mg |

£63.00 | 2025-02-09 | |

| abcr | AB143628-2 g |

1-Cyclooctylpiperazine; 97% |

21043-43-6 | 2g |

€132.20 | 2023-05-09 | ||

| Key Organics Ltd | PS-5841-5G |

1-(Cyclooctyl)piperazine |

21043-43-6 | >97% | 5g |

£150.00 | 2025-02-09 | |

| TRC | C994498-10mg |

1-Cyclooctylpiperazine |

21043-43-6 | 10mg |

$ 50.00 | 2022-06-06 | ||

| abcr | AB143628-5 g |

1-Cyclooctylpiperazine; 97% |

21043-43-6 | 5g |

€215.20 | 2023-05-09 | ||

| eNovation Chemicals LLC | Y1244127-250mg |

Piperazine, 1-cyclooctyl- |

21043-43-6 | 97% | 250mg |

$150 | 2023-09-04 | |

| Oakwood | 008911-250mg |

(1-Cyclooctyl)piperazine |

21043-43-6 | 97% | 250mg |

$26.00 | 2023-09-16 | |

| abcr | AB143628-10 g |

1-Cyclooctylpiperazine; 97% |

21043-43-6 | 10g |

€315.60 | 2023-05-09 | ||

| abcr | AB143628-5g |

1-Cyclooctylpiperazine, 97%; . |

21043-43-6 | 97% | 5g |

€215.20 | 2025-02-15 |

1-Cyclooctylpiperazine 関連文献

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

4. Book reviews

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

21043-43-6 (1-Cyclooctylpiperazine) 関連製品

- 21043-42-5(1-(Cycloheptyl)piperazine)

- 21043-40-3(1-Cyclopentylpiperazine)

- 142013-66-9(1-(Piperidin-4-yl)piperazine)

- 17766-28-8(1-Cyclohexylpiperazine)

- 202991-77-3(1-Ethyl-4-piperidin-4-yl-piperazine Hydrochloride)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 5587-61-1(Triisocyanato(methyl)silane)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21043-43-6)1-Cyclooctylpiperazine

清らかである:99%

はかる:10g

価格 ($):187.0